molecular formula C31H50O3 B10854663 Eburcoic acid

Eburcoic acid

Cat. No.: B10854663
M. Wt: 470.7 g/mol
InChI Key: UGMQOYZVOPASJF-CJTDJZCISA-N
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Description

Eburcoic acid is a naturally occurring triterpenoid compound, belonging to the class of lanostane-type triterpenoids. It is found in various fungi, particularly in the species Antrodia camphorata. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antidiabetic, and antihyperlipidemic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Eburcoic acid can be synthesized through both natural extraction and chemical synthesis. The natural extraction method involves isolating the compound from the roots, stems, leaves, or fruits of certain plants. Chemical synthesis requires specific synthetic routes and reagents, including catalysts and solvents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from natural sources, followed by purification processes to obtain the compound in its pure form. The use of advanced extraction techniques, such as supercritical fluid extraction, can enhance the yield and purity of this compound .

Chemical Reactions Analysis

Types of Reactions

Eburcoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include dehydroeburicoic acid (from oxidation) and various substituted derivatives of this compound, which can have enhanced or modified biological activities .

Scientific Research Applications

Eburcoic acid has a wide range of scientific research applications:

Mechanism of Action

Eburcoic acid exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Eburcoic acid is unique among triterpenoids due to its specific biological activities and molecular structure. Similar compounds include:

This compound stands out due to its combined antioxidant, anti-inflammatory, antidiabetic, and antihyperlipidemic effects, making it a valuable compound for various scientific and medical applications .

Properties

Molecular Formula

C31H50O3

Molecular Weight

470.7 g/mol

IUPAC Name

2-[(10S,13R,14R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid

InChI

InChI=1S/C31H50O3/c1-19(2)20(3)9-10-21(27(33)34)22-13-17-31(8)24-11-12-25-28(4,5)26(32)15-16-29(25,6)23(24)14-18-30(22,31)7/h19,21-22,25-26,32H,3,9-18H2,1-2,4-8H3,(H,33,34)/t21?,22?,25?,26?,29-,30-,31+/m1/s1

InChI Key

UGMQOYZVOPASJF-CJTDJZCISA-N

Isomeric SMILES

CC(C)C(=C)CCC(C1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CCC(C4(C)C)O)C)C)C)C(=O)O

Canonical SMILES

CC(C)C(=C)CCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O

Origin of Product

United States

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